molecular formula C17H12FNO2S2 B12143150 (5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12143150
M. Wt: 345.4 g/mol
InChI Key: JJAGDUQPFNKARS-GDNBJRDFSA-N
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Description

(5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12FNO2S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential in medicinal chemistry, particularly due to their structural versatility and ability to interact with various biological targets.

Structure and Properties

The thiazolidin-4-one core structure allows for modifications that can enhance biological activity. The specific substitutions in this compound, such as the 4-fluorobenzylidene and 2-methoxyphenyl groups, are hypothesized to play significant roles in its pharmacological effects.

Biological Activities

Recent studies have highlighted the broad spectrum of biological activities associated with thiazolidin-4-one derivatives, including:

  • Anticancer Activity : Thiazolidin-4-ones have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Antimicrobial Properties : The compound's structural components suggest possible antimicrobial activity. Thiazolidin-4-one derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidin-4-ones has been documented, with some derivatives demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

The biological mechanisms through which thiazolidin-4-one derivatives exert their effects are multifaceted:

  • Enzyme Inhibition : Many thiazolidin-4-one compounds act as inhibitors of various enzymes involved in cancer progression and inflammation. For example, certain derivatives inhibit protein tyrosine phosphatases, which are crucial in regulating cell signaling pathways related to cancer .
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies illustrate the biological activity of thiazolidin-4-one derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated a series of thiazolidin-4-one derivatives for their cytotoxic effects on MCF-7 and A549 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those without such substitutions .
  • Antimicrobial Activity Assessment :
    • Another study tested various thiazolidinone derivatives against bacterial strains. Compounds were found effective against E. coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL, highlighting the influence of substituents on antimicrobial efficacy .

Data Table: Biological Activities of Related Thiazolidin-4-One Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound A (similar structure)AnticancerMCF-710 µM
Compound BAntimicrobialStaphylococcus aureus0.5 µg/mL
Compound CAnti-inflammatoryRAW 264.7 cellsIC50 = 15 µM
Compound DAnticancerA54912 µM

Properties

Molecular Formula

C17H12FNO2S2

Molecular Weight

345.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12FNO2S2/c1-21-14-5-3-2-4-13(14)19-16(20)15(23-17(19)22)10-11-6-8-12(18)9-7-11/h2-10H,1H3/b15-10-

InChI Key

JJAGDUQPFNKARS-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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